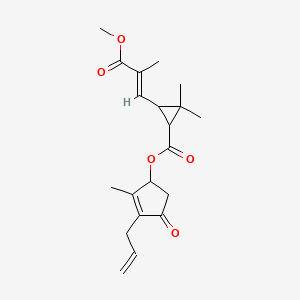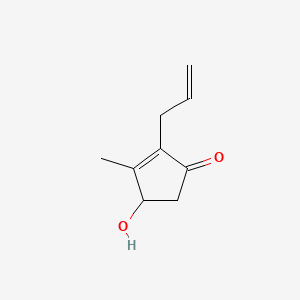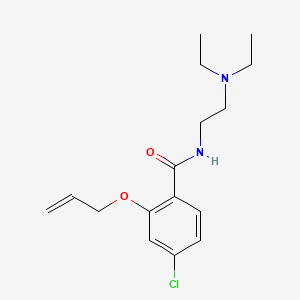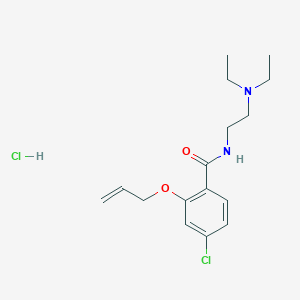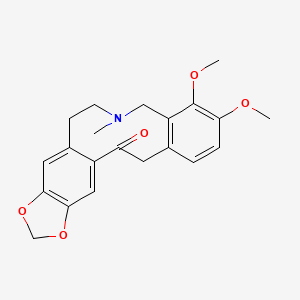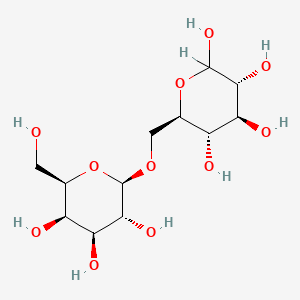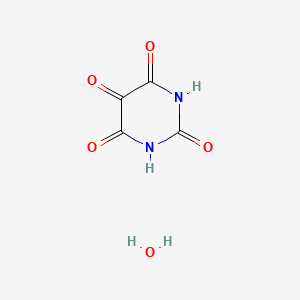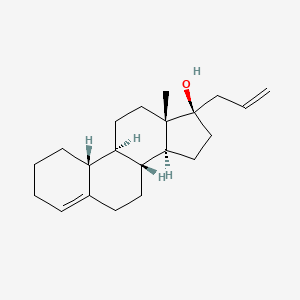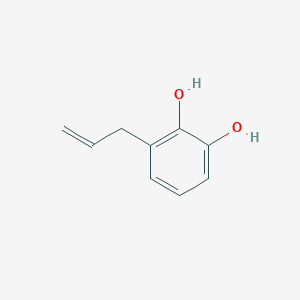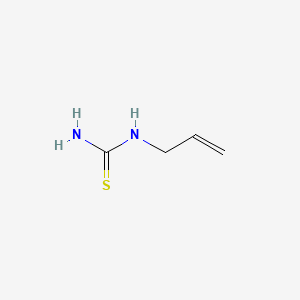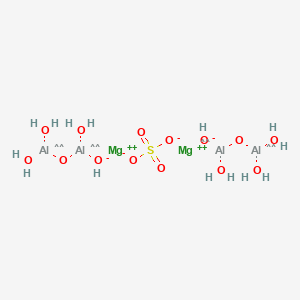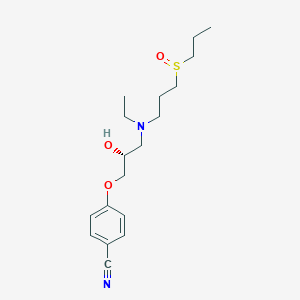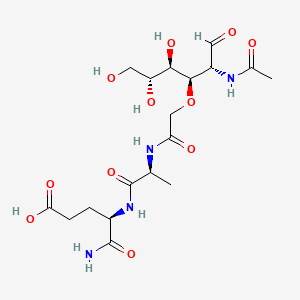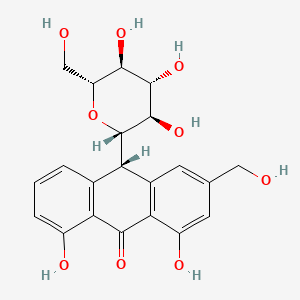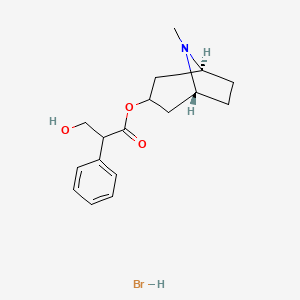
Atropine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atropine hydrobromide is a biochemical.
Applications De Recherche Scientifique
Myopia Control
Atropine hydrobromide has been extensively studied for its efficacy in controlling the progression of myopia in children. Several studies have demonstrated its effectiveness in various concentrations, with lower concentrations being well-tolerated and effective in slowing myopia progression.
Atropine for Childhood Myopia : A study by Chia et al. (2012) compared the efficacy and visual side effects of three lower doses of atropine (0.5%, 0.1%, and 0.01%) for controlling myopic progression in children. The study found that atropine 0.01% had minimal side effects compared to higher concentrations and was effective in controlling myopia progression (Chia et al., 2012).
Low-Concentration Atropine for Myopia : A randomized, placebo-controlled trial by Yam et al. (2019) evaluated the efficacy and safety of low-concentration atropine eye drops at 0.05%, 0.025%, and 0.01% compared with placebo over a year. The study found that these concentrations reduced myopia progression in a concentration-dependent response, with all concentrations being well tolerated (Yam et al., 2019).
Topical Atropine for Myopia Control : Galvis et al. (2016) reviewed the use of atropine for arresting myopia progression, highlighting its safety and efficacy at concentrations as low as 0.01% (Galvis et al., 2016).
Pharmacological Analysis
Atropine hydrobromide is also used in pharmacological analysis for its properties and interactions with other substances.
Pharmacological Analysis of Hyoscyamines : Bai Xiao-hong (2010) researched the preferred conformations and extraction mechanisms of various hyoscyamines, including atropine sulphate and scopolamine hydrobromide, demonstrating the complexity of atropine's interactions (Bai Xiao-hong, 2010).
LC Determination in Pharmaceuticals : A study by Ceyhan et al. (2001) developed a method for the determination of atropine sulfate and scopolamine hydrobromide in pharmaceuticals, emphasizing atropine's significance in analytical chemistry (Ceyhan et al., 2001).
Molecular and Cellular Effects
Recent research has begun to explore the molecular and cellular effects of atropine in various contexts.
EIF2 Signaling and Glycolysis in Myopia : Zhu et al. (2022) investigated the retinal protein changes in myopic guinea pigs treated with atropine. They revealed that atropine affects EIF2 signaling, glycolysis, and dopamine secretion, providing insights into its molecular action (Zhu et al., 2022).
GABA Transporters in Myopic Retina : A study by Barathi et al. (2014) utilized iTRAQ quantitative proteomics to reveal the involvement of GABA transporters in atropine-treated myopic retinas, highlighting atropine’s role in GABAergic signaling (Barathi et al., 2014).
Propriétés
Numéro CAS |
6415-90-3 |
|---|---|
Nom du produit |
Atropine hydrobromide |
Formule moléculaire |
C17H24BrNO3 |
Poids moléculaire |
370.3 g/mol |
Nom IUPAC |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;hydrobromide |
InChI |
InChI=1S/C17H23NO3.BrH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16?; |
Clé InChI |
VZDNSFSBCMCXSK-ZZJGABIISA-N |
SMILES isomérique |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br |
SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br |
SMILES canonique |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br |
Apparence |
Solid powder |
Autres numéros CAS |
6415-90-3 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Atropine hydrobromide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



